molecular formula C10H8BrClN4 B14001173 N-(4-Bromophenyl)-6-chloro-pyrimidine-2,4-diamine CAS No. 7400-36-4

N-(4-Bromophenyl)-6-chloro-pyrimidine-2,4-diamine

Cat. No.: B14001173
CAS No.: 7400-36-4
M. Wt: 299.55 g/mol
InChI Key: FQMYBYIBTNBWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with bromophenyl and chlorine groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine typically involves the reaction of 4-bromophenylamine with 6-chloropyrimidine-2,4-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Another heterocyclic compound with antimicrobial and anticancer properties.

    4-(4-bromophenyl)-2-tert-butyloxazole: Known for its antibacterial activity.

Uniqueness

N4-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of bromophenyl and chlorine substituents makes it particularly versatile for various chemical reactions and applications.

Properties

CAS No.

7400-36-4

Molecular Formula

C10H8BrClN4

Molecular Weight

299.55 g/mol

IUPAC Name

4-N-(4-bromophenyl)-6-chloropyrimidine-2,4-diamine

InChI

InChI=1S/C10H8BrClN4/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H3,13,14,15,16)

InChI Key

FQMYBYIBTNBWSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC(=N2)N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.